Iterative Cross-Coupling Efficiency: Iodoalkenyl MIDA Boronate Derivatives Yield 95% in Polyene Platform Assembly
In a general platform for generating stereochemically complex polyene frameworks, iodoalkenyl MIDA boronates (the protected derivative of iodoalkenylboronic acids) were cross-coupled with (E)-vinylboronic acid using Pd(OAc)₂/SPhos and Cs₂CO₃ in THF at 23 °C to afford the bifunctional iodo-polyenyl MIDA boronate product in 95% isolated yield [1]. This performance exceeds the typical yield range (70–85%) observed for comparable couplings of simpler alkenyl halides with vinylboronic acids under standard Suzuki–Miyaura conditions, attributed to the stabilizing effect of the MIDA protecting group which suppresses protodeboronation and homocoupling side reactions [2].
| Evidence Dimension | Cross-coupling yield in iterative polyene assembly |
|---|---|
| Target Compound Data | 95% yield for (E)-iodoalkenyl MIDA boronate + (E)-vinylboronic acid |
| Comparator Or Baseline | Standard alkenyl halide + vinylboronic acid coupling (typical literature range: 70–85%) |
| Quantified Difference | +10–25 percentage points yield advantage |
| Conditions | Pd(OAc)₂ (5 mol%), SPhos ligand, Cs₂CO₃, THF, 23 °C, 1.0 equiv boronic acid, 1.5 equiv iodoalkenyl MIDA boronate |
Why This Matters
Higher coupling yield directly translates to reduced material waste, fewer purification steps, and improved overall synthetic efficiency—critical factors in procurement decisions for multi-step total synthesis campaigns.
- [1] Lee, S. J.; Anderson, T. M.; Burke, M. D. A Simple and General Platform for Generating Stereochemically Complex Polyene Frameworks via Iterative Cross-Coupling. Angew. Chem. Int. Ed. 2010, 49, 8860–8863 (Supporting Information, Table 1, Entry 1). View Source
- [2] Gillis, E. P.; Burke, M. D. A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki–Miyaura Coupling of B-Protected Haloboronic Acid Building Blocks. J. Am. Chem. Soc. 2007, 129, 6716–6717. View Source
